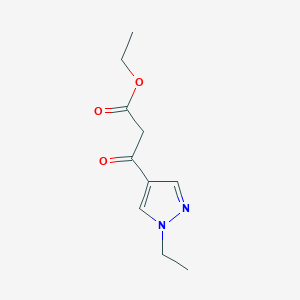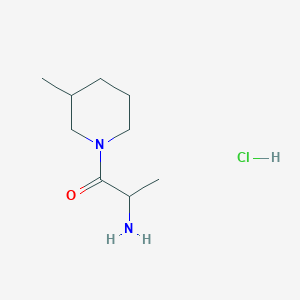
2-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride
Vue d'ensemble
Description
2-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride (APPC) is an organic compound that has been used in scientific research for many years. It is a monoamine reuptake inhibitor, meaning it is able to bind to monoamine transporters and prevent them from reabsorbing monoamines such as serotonin, dopamine, and norepinephrine. APPC has also been used as a research tool to study the effects of monoamine reuptake inhibition on various physiological and biochemical processes.
Applications De Recherche Scientifique
Branched Chain Aldehydes in Foods
Branched aldehydes, including compounds like 2-methyl propanal and 2- and 3-methyl butanal, are significant for their roles in the flavor profiles of many food products. These compounds are derived from amino acids and have applications in enhancing the flavor of both fermented and non-fermented food products. The pathways for the production and degradation of these aldehydes involve metabolic conversions influenced by microbial activity and food composition, highlighting an area of scientific interest in food technology and flavor chemistry (Smit, Engels, & Smit, 2009).
FTY720 in Cancer Therapy
2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) is an immunosuppressant that has shown antitumor efficacy in several cancer models. This compound acts on sphingosine-1-phosphate receptors and has been identified for its potential in cancer therapy, separate from its immunosuppressive effects. This highlights an application of amino-propanediol derivatives in medicinal chemistry and oncology research (Zhang et al., 2013).
Parabens in Aquatic Environments
While not directly related to the exact compound , research on parabens, including methylparaben and propylparaben, reflects the scientific interest in the environmental impact of chemical compounds. Studies focus on their occurrence, fate, and behavior in aquatic environments, providing insights into the biodegradability and potential environmental risks of various chemical agents (Haman et al., 2015).
Methionine Dependency in Cancer
Research on methionine dependency in cancer offers insights into amino acid metabolism's role in cancer growth control. Methionine, an essential amino acid, is critical for various metabolic processes. Its restriction may influence cancer growth, highlighting the complex interactions between metabolism and cancer proliferation. This area of research underscores the potential therapeutic applications of targeting amino acid metabolism in cancer treatment (Cavuoto & Fenech, 2012).
Propriétés
IUPAC Name |
2-amino-1-(3-methylpiperidin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-7-4-3-5-11(6-7)9(12)8(2)10;/h7-8H,3-6,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNUDRGSFYOBHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



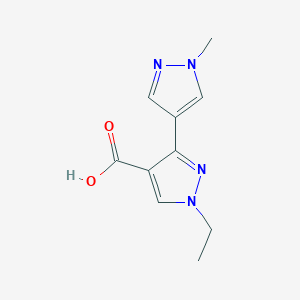

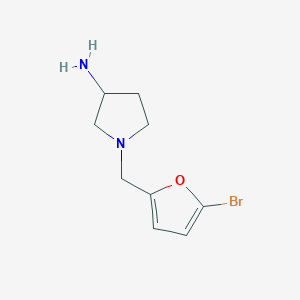

![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1527357.png)
![2-[(2-Ethylcyclohexyl)oxy]ethan-1-ol](/img/structure/B1527359.png)
![[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine](/img/structure/B1527361.png)
![[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride](/img/structure/B1527362.png)

![3-[(4-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1527366.png)
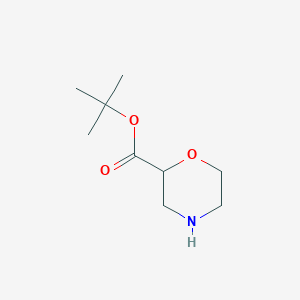
![2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1527368.png)
